molecular formula C15H21N3O3 B7124047 4-Hydroxy-1-(6-propan-2-ylpyridine-3-carbonyl)piperidine-4-carboxamide

4-Hydroxy-1-(6-propan-2-ylpyridine-3-carbonyl)piperidine-4-carboxamide

Cat. No.: B7124047
M. Wt: 291.35 g/mol
InChI Key: WCAGTWORNQMXKG-UHFFFAOYSA-N
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Description

4-Hydroxy-1-(6-propan-2-ylpyridine-3-carbonyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-(6-propan-2-ylpyridine-3-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the pyridine moiety and the functional groups. Key steps may include:

    Cyclization: Formation of the piperidine ring through cyclization reactions.

    Functionalization: Introduction of hydroxyl and carboxamide groups.

    Coupling Reactions: Attachment of the pyridine ring via coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-(6-propan-2-ylpyridine-3-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

4-Hydroxy-1-(6-propan-2-ylpyridine-3-carbonyl)piperidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: Investigation of its effects on cellular processes and pathways.

    Industrial Applications: Use as an intermediate in the synthesis of more complex molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(6-propan-2-ylpyridine-3-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine ring structures, such as piperidinones and spiropiperidines.

    Pyridine Derivatives: Compounds with similar pyridine ring structures, such as pyridines and pyridones.

Uniqueness

4-Hydroxy-1-(6-propan-2-ylpyridine-3-carbonyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-hydroxy-1-(6-propan-2-ylpyridine-3-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-10(2)12-4-3-11(9-17-12)13(19)18-7-5-15(21,6-8-18)14(16)20/h3-4,9-10,21H,5-8H2,1-2H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAGTWORNQMXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=C1)C(=O)N2CCC(CC2)(C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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